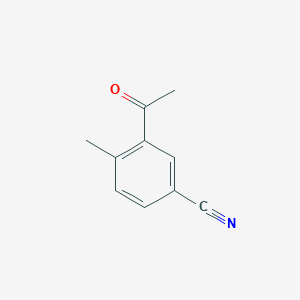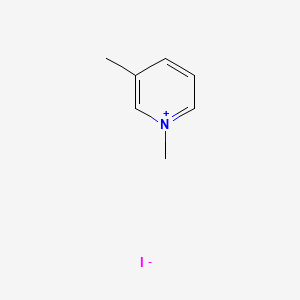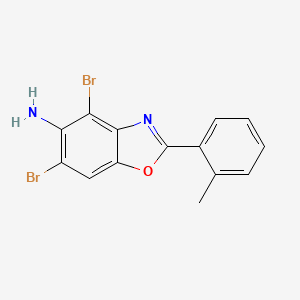![molecular formula C22H15NO2 B13807600 9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)
9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene: is an organic compound with the molecular formula C22H15NO2 and a molecular weight of 325.36 g/mol . It is characterized by the presence of an anthracene moiety substituted with a nitrophenyl group via an ethenyl linkage. This compound is known for its unique photophysical properties and has been studied for various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene typically involves a Wittig reaction. In this process, 9-anthraldehyde reacts with a ylide derived from triphenylbenzylphosphonium chloride to form the desired product . The reaction is carried out under anhydrous conditions, often using solvents like ethanol or chloroform, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9-[(E)-2-(4-Aminophenyl)ethenyl]anthracene.
Substitution: Halogenated anthracene derivatives.
科学研究应用
Chemistry:
Photophysical Studies: The compound’s unique photophysical properties make it a subject of interest in the study of fluorescence and phosphorescence.
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology and Medicine:
Fluorescent Probes: Due to its strong fluorescence, it is used as a fluorescent probe in biological imaging and diagnostic applications.
Drug Development: The compound’s structural framework is explored for the synthesis of potential therapeutic agents.
Industry:
Dyes and Pigments: It is used in the production of dyes and pigments due to its vibrant color and stability.
Sensors: The compound is employed in the development of chemical sensors for detecting various analytes.
作用机制
The mechanism by which 9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is harnessed in various applications, such as imaging and sensing. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
9,10-bis[(E)-2-(4-nitrophenyl)ethenyl]anthracene: This compound has two nitrophenyl groups, enhancing its photophysical properties and making it suitable for more advanced applications in organic electronics.
9-ethenylanthracene: Lacks the nitrophenyl group, resulting in different reactivity and photophysical characteristics.
Uniqueness: 9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene stands out due to the presence of both the anthracene and nitrophenyl moieties, which confer unique photophysical properties and reactivity. This combination makes it versatile for various applications, from organic electronics to biological imaging.
属性
分子式 |
C22H15NO2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
9-[(E)-2-(4-nitrophenyl)ethenyl]anthracene |
InChI |
InChI=1S/C22H15NO2/c24-23(25)19-12-9-16(10-13-19)11-14-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-15H/b14-11+ |
InChI 键 |
UPYXQXXAUPVWFL-SDNWHVSQSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


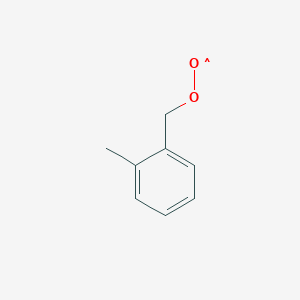
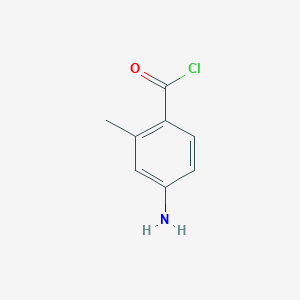
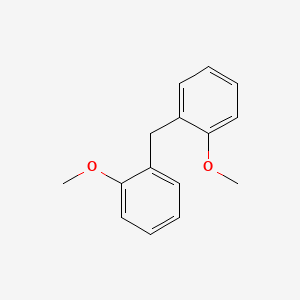
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
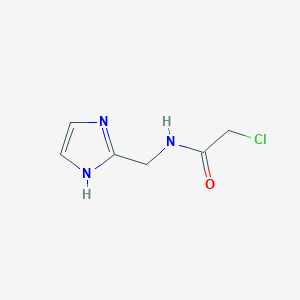
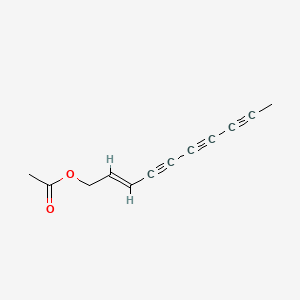
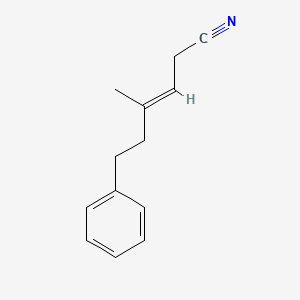
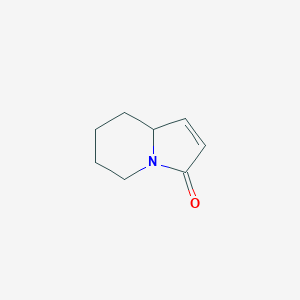
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
